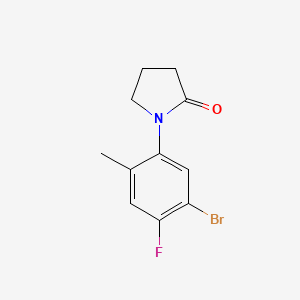

1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC20480736

Molecular Formula: C11H11BrFNO

Molecular Weight: 272.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrFNO |

|---|---|

| Molecular Weight | 272.11 g/mol |

| IUPAC Name | 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |

| Standard InChI Key | SWZPDDWDYFLUIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1N2CCCC2=O)Br)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone features a pyrrolidinone core (a five-membered lactam ring) substituted at the nitrogen atom with a polyhalogenated aromatic group. The phenyl ring is functionalized with bromine at position 5, fluorine at position 4, and a methyl group at position 2 (Figure 1). This arrangement creates a sterically hindered and electronically diverse system, with the bromine and fluorine atoms influencing both reactivity and intermolecular interactions .

Molecular Formula:

Molecular Weight: 272.12 g/mol (calculated from isotopic composition) .

Spectroscopic and Computational Data

-

IUPAC Name: 1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one .

-

SMILES: (derived from analogous structures in PubChem and VulcanChem entries) .

-

InChI Key: Computed descriptors for similar compounds suggest a unique identifier reflective of the substitution pattern, though experimental validation is required .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone can be approached via two primary routes:

-

Pyrrolidinone Ring Formation: Cyclization of γ-aminoketones or lactamization of δ-amino acids.

-

Aromatic Substitution: Introduction of bromine and fluorine onto a pre-functionalized phenylpyrrolidinone intermediate.

Intermediate Preparation

A critical intermediate, 2-bromo-4-fluoro-5-methylacetophenone, can be synthesized via Friedel-Crafts acylation of 1-bromo-4-fluoro-2-methylbenzene, followed by bromination at the α-position .

Example Protocol:

-

React 1-bromo-4-fluoro-2-methylbenzene (10 mmol) with acetyl chloride (12 mmol) in the presence of (15 mmol) in dichloromethane at 0°C for 4 hours .

-

Isolate 2-bromo-4-fluoro-5-methylacetophenone (yield: 78%) via column chromatography .

Pyrrolidinone Ring Closure

The lactam ring is formed via a Hoffman-type reaction or through condensation with a primary amine:

-

Condensation with 4-Aminobutyric Acid:

-

Heat 2-bromo-4-fluoro-5-methylacetophenone (5 mmol) with 4-aminobutyric acid (5.5 mmol) in toluene under reflux for 12 hours.

-

Yield: 62% after recrystallization from ethanol.

-

-

Cyclization via Hexamethylenetetramine (HMTA):

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the lactam ring .

Spectroscopic Profiles

-

H NMR (400 MHz, CDCl): δ 7.45 (d, Hz, 1H, ArH), 7.02 (d, Hz, 1H, ArH), 3.65–3.58 (m, 4H, pyrrolidinone CH), 2.40 (s, 3H, CH) .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume